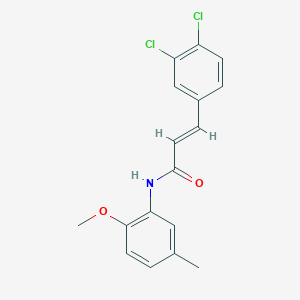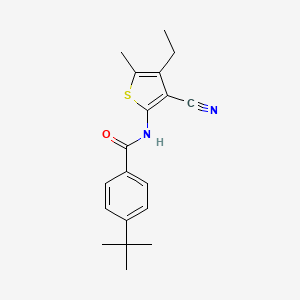
N-2-furoyl-N-(2-methyl-5-nitrophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-furoyl-N-(2-methyl-5-nitrophenyl)-2-furamide, commonly known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions. Furosemide belongs to the class of loop diuretics, which inhibit the reabsorption of sodium and chloride ions in the loop of Henle in the kidney, leading to increased excretion of water and electrolytes.
作用機序
The mechanism of action of Furosemide involves the inhibition of the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle. This leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased excretion of water and electrolytes. Furosemide also inhibits the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects on the body. Furosemide increases the excretion of water and electrolytes, which can lead to dehydration and electrolyte imbalances. Furosemide can also cause an increase in the excretion of uric acid, which can lead to hyperuricemia and gout. Furosemide can also cause a decrease in the excretion of potassium ions, which can lead to hypokalemia.
実験室実験の利点と制限
Furosemide has several advantages and limitations for lab experiments. Furosemide is a potent diuretic that can be used to induce dehydration and electrolyte imbalances in animal models. Furosemide can also be used to study the effects of loop diuretics on the kidney and other organs. However, Furosemide has several limitations, including its potential to cause hypokalemia and other electrolyte imbalances, which can affect the outcome of experiments.
将来の方向性
There are several future directions for the study of Furosemide. One area of interest is the development of new diuretics that are more effective and have fewer side effects than Furosemide. Another area of interest is the study of the long-term effects of Furosemide on the kidney and other organs. Additionally, the potential use of Furosemide in the treatment of other medical conditions, such as diabetes and obesity, is an area of ongoing research.
Conclusion
Furosemide is a potent diuretic drug that has been extensively studied for its therapeutic potential in various medical conditions. Furosemide inhibits the reabsorption of sodium and chloride ions in the loop of Henle, leading to increased excretion of water and electrolytes. Furosemide has several biochemical and physiological effects on the body, including dehydration and electrolyte imbalances. Furosemide has several advantages and limitations for lab experiments, and there are several future directions for the study of Furosemide.
合成法
Furosemide can be synthesized by the reaction of 2-methyl-5-nitroaniline with ethyl acetoacetate, followed by cyclization with furfuryl chloride. The resulting product is then treated with furoyl chloride in the presence of a base to yield Furosemide. The synthesis of Furosemide is a complex process that requires a high level of expertise and specialized equipment.
科学的研究の応用
Furosemide has been extensively studied for its therapeutic potential in various medical conditions, including hypertension, congestive heart failure, and edema. Furosemide is also used in the treatment of acute pulmonary edema, which is a life-threatening condition that requires immediate medical attention. Furosemide has been shown to be effective in reducing the symptoms of these medical conditions by increasing the excretion of water and electrolytes.
特性
IUPAC Name |
N-(furan-2-carbonyl)-N-(2-methyl-5-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c1-11-6-7-12(19(22)23)10-13(11)18(16(20)14-4-2-8-24-14)17(21)15-5-3-9-25-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJVNGYXGFGFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-2-[(3-methyl-2-buten-1-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5772090.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5772093.png)

![4-[(3,4-dimethoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B5772106.png)

![2-({[(2-phenylethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5772116.png)




![N-[4-(acetylamino)phenyl]-4-chloro-2-fluorobenzamide](/img/structure/B5772171.png)
![3-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5772172.png)

